molecular formula C13H14N4S B4581053 {[1-(METHYLSULFANYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL]AMINO}FORMONITRILE

{[1-(METHYLSULFANYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL]AMINO}FORMONITRILE

Cat. No.: B4581053
M. Wt: 258.34 g/mol
InChI Key: GMZYYHOFNRVXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[1-(METHYLSULFANYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL]AMINO}FORMONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridoindole core, a methylsulfanyl group, and an aminoformonitrile moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(METHYLSULFANYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL]AMINO}FORMONITRILE typically involves multi-step organic reactions One common approach is to start with the pyridoindole core, which can be synthesized through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

{[1-(METHYLSULFANYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL]AMINO}FORMONITRILE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyridoindole core or the aminoformonitrile moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the compound.

Scientific Research Applications

{[1-(METHYLSULFANYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL]AMINO}FORMONITRILE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[1-(METHYLSULFANYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL]AMINO}FORMONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(METHYLSULFANYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL]AMINO}FORMONITRILE stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

(1-methylsulfanyl-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-18-13(16-8-14)12-10(6-7-15-13)9-4-2-3-5-11(9)17-12/h2-5,15-17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZYYHOFNRVXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1(C2=C(CCN1)C3=CC=CC=C3N2)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[1-(METHYLSULFANYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL]AMINO}FORMONITRILE
Reactant of Route 2
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{[1-(METHYLSULFANYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL]AMINO}FORMONITRILE
Reactant of Route 3
{[1-(METHYLSULFANYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL]AMINO}FORMONITRILE
Reactant of Route 4
{[1-(METHYLSULFANYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL]AMINO}FORMONITRILE
Reactant of Route 5
{[1-(METHYLSULFANYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL]AMINO}FORMONITRILE
Reactant of Route 6
{[1-(METHYLSULFANYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL]AMINO}FORMONITRILE

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